5-Oxaspiro[2.5]octan-2-ylmethanamine;hydrochloride
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Overview
Description
5-Oxaspiro[25]octan-2-ylmethanamine;hydrochloride is a chemical compound with the molecular formula C8H15NO·HCl It is a spiro compound, which means it contains a spirocyclic structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxaspiro[2One common method involves the ring-opening reaction of a precursor compound, such as 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane, using a silica catalyst to yield the desired spirocyclic intermediate . This intermediate can then be further reacted with appropriate reagents to introduce the methanamine group and finally converted to the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of catalysts, solvents, and purification techniques are crucial factors in the industrial synthesis of 5-Oxaspiro[2.5]octan-2-ylmethanamine;hydrochloride.
Chemical Reactions Analysis
Types of Reactions
5-Oxaspiro[2.5]octan-2-ylmethanamine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The amine group in the compound can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
5-Oxaspiro[2.5]octan-2-ylmethanamine;hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: The compound’s unique structure makes it a candidate for drug development and pharmaceutical research.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Oxaspiro[2.5]octan-2-ylmethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their functions. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and stability .
Comparison with Similar Compounds
Similar Compounds
5-Oxaspiro[3.4]octan-1-ylmethanamine;hydrochloride: This compound has a similar spirocyclic structure but with different ring sizes, leading to variations in its chemical properties and reactivity.
1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, cis-: Another spiro compound with different substituents, affecting its stereochemistry and biological activity.
Uniqueness
5-Oxaspiro[25]octan-2-ylmethanamine;hydrochloride is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-oxaspiro[2.5]octan-2-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-5-7-4-8(7)2-1-3-10-6-8;/h7H,1-6,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPWTHCZMCKEBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2CN)COC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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